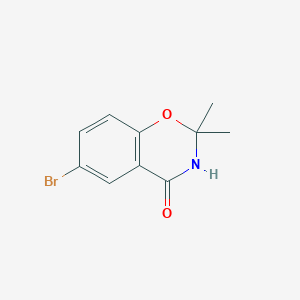

6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

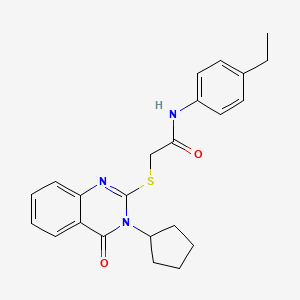

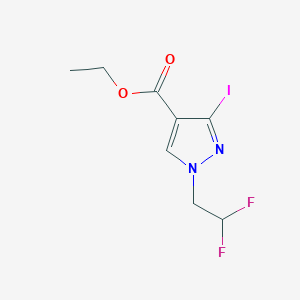

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one (6-Br-DMBD) is an important heterocyclic aromatic compound that has been studied for its potential medicinal and industrial applications. It has been used in the synthesis of various compounds and is a key intermediate in the synthesis of many pharmaceuticals. 6-Br-DMBD is a highly versatile compound with multiple potential applications, ranging from medicinal to industrial.

Scientific Research Applications

Medicinal Chemistry and Drug Development

- Anti-Tubercular Activity : Researchers have explored the anti-tubercular potential of similar imidazole-containing compounds. While not specifically studied for this compound, related derivatives have shown promising activity against Mycobacterium tuberculosis strains .

Mechanism of Action

Target of Action

The primary target of 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one is renin , a key enzyme in the renin-angiotensin system (RAS) that plays a crucial role in regulating blood pressure .

Mode of Action

This compound acts as a renin inhibitor . It binds to renin and prevents it from cleaving its substrate, angiotensinogen, to angiotensin I. This inhibition disrupts the RAS pathway, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor .

Biochemical Pathways

The compound affects the renin-angiotensin system (RAS) pathway . By inhibiting renin, it reduces the conversion of angiotensinogen to angiotensin I. This leads to a decrease in the production of angiotensin II, reducing vasoconstriction and decreasing blood pressure.

Pharmacokinetics

Compounds with a similar structure have been reported to exhibit goodpermeability, solubility, and metabolic stability , which are important factors for oral bioavailability.

Result of Action

The inhibition of renin by this compound leads to a decrease in the production of angiotensin II. This results in vasodilation and a decrease in blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s stability could be affected by temperature and light exposure. Its efficacy could be influenced by the physiological state of the individual, such as the level of renin expression .

properties

IUPAC Name |

6-bromo-2,2-dimethyl-3H-1,3-benzoxazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c1-10(2)12-9(13)7-5-6(11)3-4-8(7)14-10/h3-5H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQFBHVWBMPUBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(=O)C2=C(O1)C=CC(=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-[2-(2-Chlorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2413200.png)

![3-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2413201.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2413207.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2413214.png)